molecular formula C8H6BrNO B13275888 5-Bromo-7-methyl-1,2-benzoxazole

5-Bromo-7-methyl-1,2-benzoxazole

Cat. No.: B13275888
M. Wt: 212.04 g/mol
InChI Key: XZXBUMIJMQFKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method is the condensation reaction between 2-aminophenol and brominated methyl ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and ionic liquids .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in disease pathways, such as DNA topoisomerases, protein kinases, and histone deacetylases. These interactions disrupt cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methyl-1,2-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

5-bromo-7-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3

InChI Key

XZXBUMIJMQFKSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1ON=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.